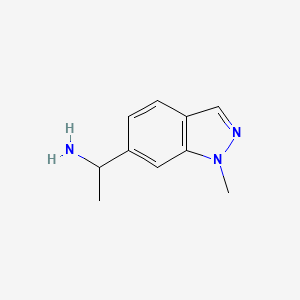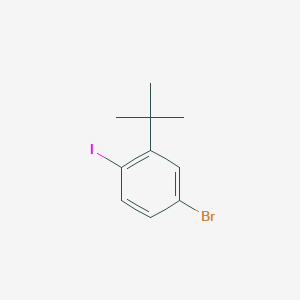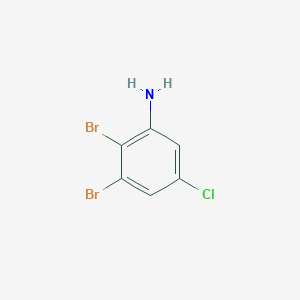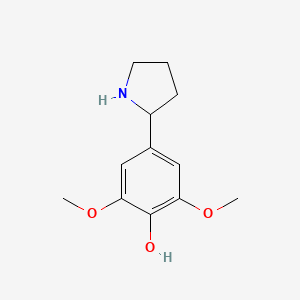![molecular formula C9H4ClF2NO3 B15204835 2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15204835.png)
2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride typically involves the reaction of 2-(Difluoromethoxy)benzo[d]oxazole with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
- Dissolve 2-(Difluoromethoxy)benzo[d]oxazole in an appropriate solvent such as dichloromethane (CH2Cl2).
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Reflux the reaction mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product using column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Hydrolysis: The reaction can be performed under acidic or basic conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Carboxylic acids: Formed by hydrolysis.
科学研究应用
2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Employed in the development of bioactive molecules for studying enzyme inhibition and receptor binding.
Material Science: Utilized in the synthesis of advanced materials with specific properties such as fluorescence and conductivity.
Industrial Chemistry: Acts as a building block for the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of amides, esters, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
相似化合物的比较
Similar Compounds
2-(Methoxy)benzo[d]oxazole-6-carbonyl chloride: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(Ethoxy)benzo[d]oxazole-6-carbonyl chloride: Similar structure but with an ethoxy group instead of a difluoromethoxy group.
2-(Chloromethoxy)benzo[d]oxazole-6-carbonyl chloride: Similar structure but with a chloromethoxy group instead of a difluoromethoxy group.
Uniqueness
2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of specialized molecules .
属性
分子式 |
C9H4ClF2NO3 |
|---|---|
分子量 |
247.58 g/mol |
IUPAC 名称 |
2-(difluoromethoxy)-1,3-benzoxazole-6-carbonyl chloride |
InChI |
InChI=1S/C9H4ClF2NO3/c10-7(14)4-1-2-5-6(3-4)15-9(13-5)16-8(11)12/h1-3,8H |
InChI 键 |
GLCMYEYSTCLKFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(=O)Cl)OC(=N2)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


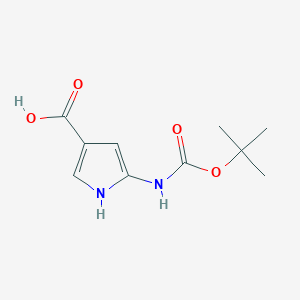
![2'-Amino-5'-ethyl-6'-propyl-[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B15204757.png)
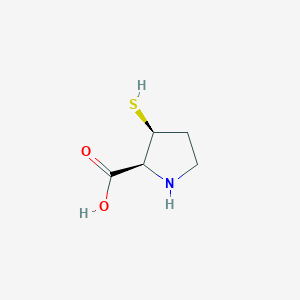
![2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B15204775.png)
![tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B15204786.png)
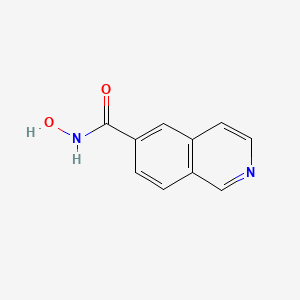

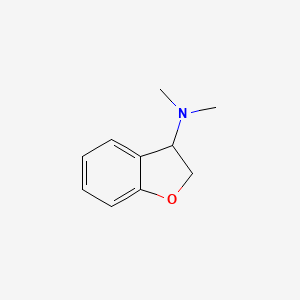
![8-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204811.png)
